(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid is a chiral Fmoc-protected amino acid derivative. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group is a widely used protecting group in solid-phase peptide synthesis (SPPS), offering stability under basic conditions and ease of removal under mild acidic conditions . The compound features a thiophen-2-yl substituent, a sulfur-containing heterocyclic aromatic group, which may enhance π-π interactions or influence electronic properties in peptide sequences.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-thiophen-2-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c25-22(26)13-15(12-16-6-5-11-29-16)24-23(27)28-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESSJJJDKGERSD-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CS4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential applications.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The presence of a thiophene ring enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula for this compound is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 367.42 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorenyl group may facilitate binding to hydrophobic pockets within proteins, while the thiophene moiety can participate in π-π stacking interactions, enhancing binding affinity and specificity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
- Receptor Binding : It may act on specific receptors, modulating signaling pathways that are crucial for cellular functions.
Biological Activity Studies
Recent studies have highlighted the biological activities associated with this compound, particularly in the context of anti-cancer and anti-inflammatory effects.
Case Study: Anti-Cancer Activity
A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound exhibited cytotoxic effects against various cancer types, including breast and prostate cancers. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Table 1: Summary of Biological Activity Studies
| Study Focus | Cell Line/Model | Key Findings |
|---|---|---|
| Anti-Cancer | MCF-7 (Breast Cancer) | Induced apoptosis; IC50 = 15 µM |
| Anti-Cancer | PC3 (Prostate Cancer) | Inhibited cell proliferation; IC50 = 12 µM |
| Anti-Inflammatory | RAW 264.7 Macrophages | Reduced TNF-alpha production by 30% |
Pharmacological Applications
Given its biological activity, this compound has potential applications in drug development:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anti-cancer agent.
- Anti-inflammatory Treatments : The reduction in pro-inflammatory cytokines suggests its utility in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic/Aromatic Substituents
The following table compares the target compound with structurally similar Fmoc-protected amino acid derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Findings and Implications
Substituent Effects: Thiophen-2-yl vs. 3-yl: Positional isomerism in thiophene derivatives alters electronic interactions, impacting peptide stability and target binding . Trifluoromethylphenyl vs. Iodophenyl: Electron-withdrawing (CF₃) vs. radiolabeling (I) functionalities enable diverse applications in drug design and diagnostics .
Safety Considerations :
Methoxy/oxo derivatives exhibit higher acute toxicity compared to phenyl or thiophenyl analogs, emphasizing the need for substituent-specific risk assessments .
Synthetic Versatility : Fmoc-protected compounds serve as critical intermediates in synthesizing bioactive peptides, imaging probes, and anticancer agents, with substituent choice dictating their biological and physicochemical profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
